molecular formula C9H27PSi3 B101741 Tris(trimethylsilyl)phosphine CAS No. 15573-38-3

Tris(trimethylsilyl)phosphine

Cat. No.: B101741
CAS No.: 15573-38-3
M. Wt: 250.54 g/mol
InChI Key: OUMZKMRZMVDEOF-UHFFFAOYSA-N
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Description

Tris(trimethylsilyl)phosphine is an organophosphorus compound with the chemical formula P(SiMe₃)₃, where Me represents a methyl group. It is a colorless liquid that ignites spontaneously in air and hydrolyzes readily. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Biochemical Analysis

Biochemical Properties

Tris(trimethylsilyl)phosphine is a more stable analog of phosphine, but retains high reactivity due to the presence of the weak polar Si–P bond. It is nucleophilic and readily reacts with a range of electrophiles

Molecular Mechanism

It is known to react with certain acyl chlorides to give phosphaalkynes

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(trimethylsilyl)phosphine is typically prepared by treating trimethylsilyl chloride with white phosphorus and a sodium-potassium alloy. The reaction can be represented as follows: [ \frac{1}{4} P_4 + 3 Me_3SiCl + 3 K \rightarrow P(SiMe_3)_3 + 3 KCl ] This method involves the use of air-free techniques due to the compound’s pyrophoric nature .

Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods are less commonly detailed in literature. the principles remain similar, involving the careful handling of reactive intermediates and the use of inert atmospheres to prevent unwanted reactions.

Types of Reactions:

    Hydrolysis: this compound hydrolyzes in the presence of water to form phosphine and trimethylsilanol: [ P(SiMe_3)_3 + 3 H_2O \rightarrow PH_3 + 3 HOSiMe_3 ]

    Reaction with Acyl Chlorides: It reacts with acyl chlorides to form phosphaalkynes. For example, with tert-butylphosphaacetylene: [ P(SiMe_3)_3 + RCOCl \rightarrow RC≡P + 3 HOSiMe_3 ]

    Reaction with Potassium tert-Butoxide: This reaction cleaves one P-Si bond, forming a phosphide salt: [ P(SiMe_3)_3 + KO-t-Bu \rightarrow KP(SiMe_3)_2 + Me_3SiO-t-Bu ]

Common Reagents and Conditions:

    Water: For hydrolysis reactions.

    Acyl Chlorides: For forming phosphaalkynes.

    Potassium tert-Butoxide: For cleaving P-Si bonds.

Major Products:

Comparison with Similar Compounds

    Tris(trimethylsilyl)phosphite: Another organophosphorus compound with similar reactivity but different applications.

    Tris(trimethylsilyl)amine: Shares the trimethylsilyl groups but has nitrogen instead of phosphorus.

Uniqueness: Tris(trimethylsilyl)phosphine is unique due to its high reactivity and ability to form stable complexes with metals. Its pyrophoric nature and ease of hydrolysis also distinguish it from other similar compounds .

Properties

IUPAC Name

tris(trimethylsilyl)phosphane
Source PubChem
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InChI

InChI=1S/C9H27PSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMZKMRZMVDEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)P([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27PSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297687
Record name Tris(trimethylsilyl)phosphine
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Molecular Weight

250.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15573-38-3
Record name Tris(trimethylsilyl)phosphine
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Record name Tris(trimethylsilyl)phosphine
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Record name Tris(trimethylsilyl)phosphine
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Record name 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)disilaphosphane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Tris(trimethylsilyl)phosphine react with element halides?

A1: this compound readily reacts with various element halides through substitution reactions. The weak polar Si-P bonds in P(TMS)₃ are cleaved, allowing for the formation of new element-phosphorus bonds. [] This reactivity makes it a valuable precursor for synthesizing a wide range of phosphorus-containing compounds.

Q2: Can this compound be used to synthesize metal phosphide nanoparticles?

A2: Yes, this compound has proven effective in synthesizing metal phosphide nanoparticles. For instance, it reacts with metal chloride complexes under mild conditions, forming metal phosphide nanoparticles and chlorotrimethylsilane as a byproduct. [] This approach has been successfully demonstrated for synthesizing ruthenium phosphide, molybdenum phosphide, and cobalt phosphide nanoparticles.

Q3: How does this compound interact with carboxylic acid chlorides and esters?

A3: this compound reacts with carboxylic acid chlorides and esters, leading to the cleavage of Si-P bonds and the formation of acylphosphines. [] The reaction can yield different products depending on the reaction conditions and the substituents on the carboxylic acid derivative.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C₉H₂₇PSi₃, and its molecular weight is 250.54 g/mol. []

Q5: What are the characteristic NMR spectroscopic data for this compound?

A5: The ³¹P NMR spectrum of this compound shows a singlet at δ -250.00 ppm in CD₂Cl₂ and -251.6 ppm in C₆D₆. The ¹H NMR spectrum in C₆D₆ exhibits a doublet at δ 0.06 ppm, corresponding to the 27 protons of the methyl groups. [, ]

Q6: Is this compound air and moisture sensitive?

A6: Yes, this compound is highly air and moisture sensitive and spontaneously flammable in air. [] Therefore, it must be handled and stored under an inert atmosphere using appropriate techniques like Schlenk line or glovebox.

Q7: How does the stability of this compound compare to other phosphorus sources for nanoparticle synthesis?

A7: this compound, while effective, is known for its high reactivity and sensitivity to air and moisture. Alternatives like tris(diethylamino)phosphine or zinc phosphide offer improved stability and ease of handling, making them attractive for large-scale synthesis and broader applications. [, ]

Q8: What role does this compound play in frustrated Lewis pair (FLP) chemistry?

A8: this compound can act as the Lewis base component in frustrated Lewis pairs (FLPs) when combined with suitable Lewis acids like tris(2,3,5,6-tetrafluorophenyl)borane. [] These FLP systems exhibit unique reactivity towards small molecules, enabling activation of H₂ and CO₂.

A5: While the provided research papers do not focus heavily on computational studies of this compound itself, DFT calculations have been employed to investigate the mechanisms of InP nanocrystal formation using aminophosphine precursors, which are often derived from or related to this compound. [] Such computational approaches are valuable for understanding the reactivity and reaction pathways involved in InP nanomaterial synthesis.

Q9: What are some alternatives to this compound as a phosphorus source for synthesizing InP nanocrystals?

A9: Several alternatives to this compound have been explored for InP nanocrystal synthesis, aiming for lower cost, improved safety, and greater control over particle size and properties:

  • Tris(diethylamino)phosphine: This precursor offers improved stability and has been successfully used in continuous flow synthesis of InP and InP/ZnS quantum dots. [, ]
  • Zinc Phosphide (Zn₃P₂): This readily available and stable compound has been employed as a phosphorus source in the gas-liquid phase synthesis of InP/ZnS quantum dots. []
  • Hexaethyl phosphorous triamide (HPT): This precursor provides a non-pyrolytic route for synthesizing InP nanocrystals, leading to improved stability and luminescence properties after surface modification. []
  • Aminophosphines: These compounds, with varying alkyl groups on the nitrogen, have shown promise in controlling the reactivity of indium precursors and influencing the nucleation and growth of InP quantum dots. [, ]

Q10: What are some strategies for the recycling and waste management of this compound and its byproducts?

A10: While specific recycling strategies for this compound are not extensively discussed in the provided research, responsible waste management is crucial.

    Q11: What research infrastructure and resources are essential for working with this compound and conducting related research?

    A11: Research involving this compound demands specific infrastructure and resources to ensure safety and successful experimentation:

      Q12: What are some key historical milestones in the research and applications of this compound?

      A12: While a comprehensive historical account is beyond the scope of this Q&A, key milestones in the research and applications of this compound include:

      • Early Synthesis: The development of efficient synthetic routes to this compound in the mid-20th century paved the way for its widespread use in organophosphorus chemistry. []
      • Metal Phosphide Nanoparticle Synthesis: The discovery of this compound's ability to react with metal salts under mild conditions, yielding metal phosphide nanoparticles, marked a significant milestone in nanomaterial research. []
      • Development of Safer Alternatives: The search for less hazardous and more stable phosphorus sources, driven by the need for scalable and sustainable synthesis methods, has led to the emergence of alternatives like tris(diethylamino)phosphine and zinc phosphide. [, ]

      Q13: What are some examples of cross-disciplinary applications and synergies involving this compound and related research?

      A13: The unique properties and reactivity of this compound have fostered cross-disciplinary research and collaborations, including:

      • Materials Science & Nanotechnology: Synthesis of metal phosphide nanoparticles for applications in catalysis, optoelectronics, and energy storage. [, , , , ]
      • Synthetic Organic Chemistry: Development of new synthetic methodologies for preparing phosphorus-containing compounds, including phosphines, phosphides, and heterocycles. [, , , , , , ]
      • Coordination Chemistry: Exploration of this compound and its derivatives as ligands in transition metal complexes for catalytic and materials applications. [, ]

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